Acequinocyl

Overview

Description

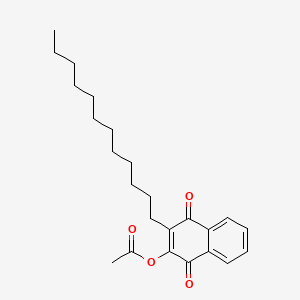

Acequinocyl is an acetate ester consisting of 1,4-naphthoquinone bearing acetoxy and dodecyl substituents at positions 2 and 3 respectively. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an acaricide. It is an acetate ester and a member of 1,4-naphthoquinones.

This compound is a natural product found in Apis cerana with data available.

Mechanism of Action

Target of Action

Acequinocyl’s primary target is the mitochondrial respiratory chain complex III . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP), the cell’s main source of energy.

Mode of Action

This compound inhibits the mitochondrial respiratory chain complex III by binding to the Qo site . This inhibition disrupts the electron transport chain, preventing the formation of ATP and thereby depriving the cell of energy .

Biochemical Pathways

The inhibition of the mitochondrial respiratory chain complex III by this compound affects the electron transport chain . This disruption leads to a decrease in ATP production, which can cause cell death due to energy deprivation .

Pharmacokinetics

This compound can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

Result of Action

The result of this compound’s action is the inhibition of the mitochondrial respiratory chain complex III, leading to a decrease in ATP production . This energy deprivation can lead to cell death, making this compound effective as an acaricide .

Action Environment

These properties suggest that the action, efficacy, and stability of this compound can be influenced by environmental factors such as soil composition, water availability, and pH .

Biochemical Analysis

Biochemical Properties

Acequinocyl interacts with the mitochondrial respiratory chain complex III . The biochemical reactions involving this compound primarily occur in this context. It is believed that enhanced metabolism via detoxification enzymes plays a major role in resistance to this compound .

Cellular Effects

This compound affects various types of cells, particularly those of the two-spotted spider mite, Tetranychus urticae . It influences cell function by inhibiting the mitochondrial respiratory chain complex III , which is crucial for cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting mitochondrial respiratory chain complex III . This inhibition disrupts the normal functioning of the mitochondria, leading to cell death. A mutation in the target site (mitochondrial cytochrome b) and detoxification by cytochrome P450 are essential for this compound resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows increased resistance over time . This resistance is due to genetic mutations in the target site and/or overexpression of metabolic genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses of this compound can lead to increased resistance, particularly in populations of Tetranychus urticae .

Metabolic Pathways

This compound is involved in the metabolic pathway of the mitochondrial respiratory chain complex III . It interacts with this enzyme complex, leading to disruption of normal metabolic flux.

Subcellular Localization

This compound targets the mitochondria within the cell . It is directed to this organelle because its mechanism of action involves the inhibition of the mitochondrial respiratory chain complex III .

Biological Activity

Acequinocyl is a relatively new acaricide that has garnered attention for its unique mode of action and efficacy against various pest species, particularly spider mites. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, resistance development, and toxicological profiles based on diverse research findings.

This compound acts primarily by inhibiting mitochondrial respiration. It binds to Complex I of the mitochondrial electron transport chain, disrupting ATP production in target organisms. This inhibition leads to energy depletion and ultimately results in the death of the pest. Studies have shown that this compound is particularly effective against Tetranychus urticae (the two-spotted spider mite) and Eotetranychus orientalis, exhibiting high mortality rates within 24 to 48 hours when applied in combination with essential oils .

Resistance Development

Resistance to this compound has been documented in various field strains of T. urticae. Research indicates that resistance mechanisms may involve target-site mutations and enhanced detoxification through increased activity of detoxifying enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). Specific point mutations (e.g., G126S + A133T, I256V + N321S) have been associated with resistance, highlighting the adaptive capabilities of these pests .

Table 1: Summary of Resistance Mechanisms in Tetranychus urticae

| Mechanism | Description |

|---|---|

| Target-site mutations | Changes in amino acid sequences in mitochondrial proteins affecting binding |

| Enhanced detoxification | Increased activity of GSTs and P450s leading to faster metabolism |

| Genetic adaptation | Fixed resistance mechanisms enabling survival against this compound |

Toxicological Profile

This compound has been evaluated for its toxicity across various studies. It is classified as having low acute toxicity via oral and dermal routes but moderate toxicity through inhalation. Notably, it has shown no mutagenic or carcinogenic potential in laboratory studies .

Table 2: Toxicological Summary of this compound

| Route of Exposure | Toxicity Level | Observations |

|---|---|---|

| Oral | Low | Low acute toxicity in rats and mice |

| Dermal | Low | Slight skin irritant; not a skin sensitizer |

| Inhalation | Moderate | Clinical signs observed in studies |

| Developmental | No increased susceptibility | No evidence of fetal toxicity in prenatal studies |

Case Studies

Several case studies have highlighted the effectiveness and safety profile of this compound:

- Combination Treatments : A study demonstrated that combining this compound with essential oils resulted in significant acaricidal effects, achieving over 99% mortality against T. urticae within 48 hours .

- Field Trials : Field trials conducted in various agricultural settings showed that this compound effectively controlled mite populations while maintaining low toxicity to beneficial arthropods, making it a suitable option for integrated pest management strategies.

- Metabolic Studies : Research on the metabolism of this compound in crops indicated that parent compounds predominated at harvest, suggesting minimal degradation and effective pest control during critical growth periods .

Chemical Reactions Analysis

Metabolic Pathways in Plants

Acequinocyl undergoes extensive metabolism in plants, primarily through hydrolysis and oxidative cleavage:

-

Primary Reaction : Loss of the acetyloxy moiety to form 2-dodecyl-3-hydroxy-1,4-naphthoquinone (R1) .

-

Secondary Reactions : R1 undergoes further hydroxylation and cleavage to produce 2-(1,2-dioxotetradecyl)benzoic acid (AKM-18) , which subsequently degrades into 2-carboxy-α-oxo-benzioc acid (CBAA) and phthalic acid .

| Step | Reaction | Major Products |

|---|---|---|

| 1 | Loss of acetyloxy group | R1 |

| 2 | Hydroxylation and cleavage | AKM-18 |

| 3 | Oxidative cleavage | CBAA, phthalic acid |

Biochemical Interactions

This compound exerts its miticidal activity by disrupting mitochondrial electron transport in mites:

-

Mitochondrial Inhibition : Binds to the Qo site of Complex III, inhibiting electron transfer at the ubiquinol oxidation stage .

-

Vitamin K Antagonism : Disrupts blood coagulation via its structural similarity to Vitamin K antagonists .

| Target | Reaction Type | Effect |

|---|---|---|

| Mitochondrial Complex III | Electron transfer inhibition | Respiratory chain disruption |

| Vitamin K-dependent pathways | Coagulation interference | Hematotoxicity |

Physicochemical Stability and Reactions

This compound’s stability and reactivity are influenced by environmental conditions:

-

Thermal Stability : Decomposes at 200°C but remains stable at 54°C for 2 weeks .

-

Chemical Incompatibility : Reacts with iron(III) chloride but is stable with iron, aluminum, and aluminum oxide .

-

Solubility : Low water solubility (6.7 µg/L at 20°C) but high solubility in organic solvents like dichloroethane (>250 g/L) .

Physicochemical Properties

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 59.6°C | |

| Water Solubility | 6.7 µg/L (20°C, pH 7) | |

| Vapor Pressure | 1.69 × 10⁻⁶ Pa (25°C) | |

| Log Pow | >6.2 |

Detoxification and Resistance Mechanisms

In resistant mite populations (Tetranychus urticae), increased glutathione S-transferase (GST) activity contributes to this compound metabolism:

-

GST-Mediated Metabolism : Enhanced activity (2.3–2.2-fold increase) against substrates like CDNB and DCNB .

-

Target-Site Mutations : Mutations (e.g., I256V, N321S) in mitochondrial Complex I (PSST subunit) may reduce this compound binding efficacy .

Resistance Mechanisms

| Mechanism | Key Findings |

|---|---|

| GST Overexpression | Delta-class GST upregulation |

| Target-Site Mutations | Reduced affinity for Complex III |

Environmental Fate

This compound’s environmental behavior is influenced by its lipophilicity (log Pow >6.2) and limited volatility:

Q & A

Basic Research Questions

Q. How can researchers quantify acequinocyl and its metabolites in plant matrices?

this compound and its primary metabolite, hydroxythis compound, are quantified using ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) . Total residues are calculated as the sum of this compound and hydroxythis compound adjusted by their molecular weights (384.51 and 342.47, respectively), using the formula:

Validation criteria require recovery rates between 85–115% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include:

- Using personal protective equipment (PPE) to avoid inhalation, skin contact, or eye exposure.

- Storing this compound away from ignition sources due to flammability risks.

- Implementing emergency measures (e.g., rinsing eyes for 15 minutes with water, using ethanol-based fire extinguishers) as outlined in safety data sheets (SDS) .

Q. How is the degradation kinetics of this compound modeled in crops?

Degradation follows first-order kinetics :

where = residual concentration at time , = initial concentration, and = dissipation rate constant. The half-life () is calculated as . For example, in perilla leaves, averaged 2.8–3.0 days .

Q. What methodologies are used to establish Maximum Residue Limits (MRLs) for this compound?

MRLs are determined by:

- Conducting residue trials under Good Agricultural Practices (GAP).

- Comparing calculated dietary intakes (e.g., % ADI, TMDI) with toxicological thresholds.

- Setting MRLs (e.g., 7.0 mg/kg in butterburs) based on dissipation data and application frequency .

Advanced Research Questions

Q. How can resistance mechanisms in mites against this compound be investigated?

Resistance involves cytochrome b mutations (e.g., L258F) and metabolic detoxification pathways . Methodologies include:

- Synergist assays using PBO (P450 inhibitor) or DEM (glutathione transferase inhibitor) to identify detoxification pathways.

- Gene expression profiling (e.g., RNA-seq) to compare upregulated detoxification genes (e.g., CYP392E10) in resistant vs. susceptible mite strains .

Q. How do sublethal this compound concentrations affect non-target predatory mites?

Sublethal studies require:

- Dose-response assays to determine LC₅₀ values.

- Functional response analysis (e.g., predation rates of Phytoseiulus persimilis on Tetranychus urticae) under sublethal exposure.

- Statistical models (e.g., ANOVA) to assess behavioral or reproductive impacts .

Q. What experimental designs address contradictions in this compound persistence data across studies?

Discrepancies in half-life values (e.g., 3.0 days in butterburs vs. 4.0 days for fenpyroximate) can be resolved by:

- Standardizing environmental variables (temperature, humidity) in greenhouse trials.

- Validating extraction efficiency across plant matrices (e.g., perilla vs. butterbur).

- Applying sensitivity analysis to identify key variables affecting degradation rates .

Q. How can researchers assess the ecological risks of this compound metabolites in aquatic systems?

Advanced approaches include:

- Microcosm/mesocosm studies to track hydroxythis compound accumulation in water-sediment systems.

- QSAR modeling to predict acute/chronic toxicity in aquatic organisms.

- Metabolomic profiling to identify secondary metabolites and their bioactivity .

Q. Methodological Frameworks for Research Design

- PICOT Framework : Structure questions around Population (e.g., Tetranychus urticae), Intervention (this compound application), Comparison (resistant vs. susceptible strains), Outcome (mortality rates), and Time (degradation half-life) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., studying resistance evolution in field-collected mites) .

Properties

IUPAC Name |

(3-dodecyl-1,4-dioxonaphthalen-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-3-4-5-6-7-8-9-10-11-12-17-21-22(26)19-15-13-14-16-20(19)23(27)24(21)28-18(2)25/h13-16H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRXWCAVUNHOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034297 | |

| Record name | Acequinocyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish solid; [Merck Index] | |

| Record name | Acequinocyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 6.69X10-3 mg/L at 20 °C, Solubility in n-hexane 44 g/L, toluene 450 g/L, dichloromethane 620 g/L, acetone 220 g/L, methanol 7.8 g/L, and dimethylformamide 190 g/L. | |

| Record name | ACEQUINOCYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.15 at 25 °C, Relative density = 1.04 /End-use product/ | |

| Record name | ACEQUINOCYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.27X10-8 mm Hg at 25 °C | |

| Record name | Acequinocyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACEQUINOCYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The de-acetylated metabolite of acequinocyl, 2-hydroxy-3-dodecyl-1,4-naphthoquinone, strongly inhibits respiration in complex III of insect mitochondria. Compounds in this class have long been known to be complex III inhibitors in vertebrate systems. Structurally they resemble ubiquinone and they bind at the Qo center, probably competing with ubiquinone for this site. ... Their inhibitory potency depends on their lipophilicity and the optimal alkyl chain length is reached with the undecyl group. | |

| Record name | ACEQUINOCYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellowish flake | |

CAS No. |

57960-19-7 | |

| Record name | Acequinocyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57960-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acequinocyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057960197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acequinocyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Naphthalenedione, 2-(acetyloxy)-3-dodecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEQUINOCYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQN165D1MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACEQUINOCYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59.6 °C | |

| Record name | ACEQUINOCYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.